molecular formula C7H11NO3 B563458 (2S)-4,4-Dimethyl-pyroglutamic Acid CAS No. 1217832-12-6

(2S)-4,4-Dimethyl-pyroglutamic Acid

Cat. No.: B563458
CAS No.: 1217832-12-6
M. Wt: 157.169
InChI Key: HYDWFDTXPYETHT-BYPYZUCNSA-N
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Description

(2S)-4,4-Dimethyl-pyroglutamic Acid is a chiral derivative of pyroglutamic acid, characterized by the presence of two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-Dimethyl-pyroglutamic Acid typically involves the modification of pyroglutamic acid One common method includes the alkylation of pyroglutamic acid using methylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-Dimethyl-pyroglutamic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-4,4-Dimethyl-pyroglutamic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic effects and its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-4,4-Dimethyl-pyroglutamic Acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyroglutamic Acid: The parent compound, lacking the methyl groups at the 4-position.

    (2S)-4-Methyl-pyroglutamic Acid: A similar compound with only one methyl group at the 4-position.

    (2S)-4,4-Dimethyl-glutamic Acid: A structurally related compound with similar functional groups.

Uniqueness

(2S)-4,4-Dimethyl-pyroglutamic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

IUPAC Name

(2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDWFDTXPYETHT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652560
Record name 4,4-Dimethyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217832-12-6
Record name 4,4-Dimethyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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